molecular formula C5H11NS B1457600 3-Thietaneethanamine CAS No. 1352242-97-7

3-Thietaneethanamine

Cat. No. B1457600
CAS RN: 1352242-97-7
M. Wt: 117.22 g/mol
InChI Key: BEXVRWKWMWYBDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the type of bonds between them .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances and the products formed .


Physical And Chemical Properties Analysis

This includes properties like boiling point, melting point, solubility, density, and reactivity .

Scientific Research Applications

Medicinal Chemistry: Isosteric Replacements

The thietane ring, including derivatives like 3-Thietaneethanamine, has been identified as a potential isostere in medicinal chemistry. Isosteres are molecules or ions with similar shapes, volumes, or electronic distributions, making them useful for modifying the biological properties of drugs. The thietane ring can be used to replace other functional groups in drug molecules to improve their metabolic stability, bioavailability, or binding affinity .

Biological Activity: Antiviral and Anticancer Agents

Thietane derivatives have shown promise in the development of antiviral and anticancer agents. For instance, thietane nucleosides have been explored for their potential against HIV and HSV. Additionally, thietane-containing compounds have been investigated for their activity against cancer cells, with some derivatives showing promising results in inhibiting tumor growth .

Organic Synthesis: Versatile Intermediates

In organic synthesis, 3-Thietaneethanamine can serve as a versatile intermediate. Its four-membered ring structure is useful for constructing more complex molecules through reactions such as nucleophilic substitutions, ring expansions, and contractions. This makes it a valuable building block for synthesizing a wide range of chemical compounds .

Environmental Science: Pesticide Development

The structural motif of thietanes has been utilized in the design of new pesticides. Their sulfur-containing ring structure can interact with specific biological targets in pests, leading to the development of more effective and potentially less harmful agricultural chemicals .

Mechanism of Action

This is typically relevant for bioactive compounds and drugs, and it describes how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound .

Future Directions

This could involve potential applications, ongoing research, and areas that require further investigation .

properties

IUPAC Name

2-(thietan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c6-2-1-5-3-7-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXVRWKWMWYBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1352242-97-7
Record name 2-(thietan-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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